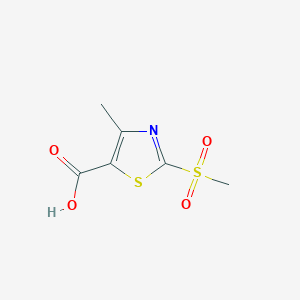

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

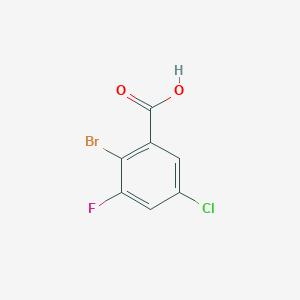

“2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . It can be used as an intermediate in organic synthesis and medicinal chemistry . It can also be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules .

Molecular Structure Analysis

The molecular formula of “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” is C6H7NO4S2 . Its average mass is 221.254 Da and its monoisotopic mass is 220.981644 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” are not fully available in the search results. It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Efficient Synthesis of Benzothiazoles and Benzoxazoles : Methanesulfonic acid derivatives, similar in functionality to "2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid," have been utilized as efficient catalysts or intermediates in the synthesis of heterocyclic compounds like benzothiazoles and benzoxazoles. These processes highlight the versatility of methanesulfonic acid derivatives in facilitating condensation reactions under mild conditions, leading to good yields of the desired products (Sharghi & Asemani, 2009); (Kumar, Rudrawar, & Chakraborti, 2008).

Chemical Transformation

- Esterification of Carboxylic Acids : Studies have shown that ionic liquids based on methanesulfonate derivatives can be effective in the esterification of carboxylic acids, showcasing the potential of these compounds in green chemistry applications due to their reusability and mild reaction conditions (Brinchi, Germani, & Savelli, 2003).

Catalyst Efficiency

- Reductive Ring-Opening Reactions : Methanesulfonic acid has been utilized as an efficient catalyst for the reductive ring-opening of benzylidene acetals, demonstrating its utility in promoting regioselective reactions with significant yields. This application underscores the role of methanesulfonic acid derivatives in organic synthesis, particularly in the modification of glycosidic structures (Zinin et al., 2007).

Novel Derivatives and Their Applications

- Derivative Synthesis : The acylation and subsequent modification of thiazole carboxylic acid derivatives have led to the development of various compounds with potential applications in drug discovery and material science. Such studies illustrate the synthetic versatility of thiazole derivatives and their importance in medicinal chemistry (Dovlatyan et al., 2004).

Environmental and Analytical Chemistry

- Luminescence Sensing and Pesticide Removal : Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, similar to the core structure of "2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid," have shown promise as luminescent sensory materials for detecting environmental contaminants and for the removal of pesticides. This application highlights the potential of such derivatives in environmental monitoring and remediation (Zhao et al., 2017).

Safety and Hazards

The safety information for “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action:

Thiazole derivatives often participate in various biochemical processes due to their structural versatility

Mode of Action:

While the exact mode of action remains elusive, we can speculate based on related thiazole compounds. Thiazoles may interact with enzymes, receptors, or other cellular components. For instance, some thiazoles exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes . In the case of 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid, it could potentially modulate enzymatic activity or interfere with cellular signaling pathways.

Eigenschaften

IUPAC Name |

4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-3-4(5(8)9)12-6(7-3)13(2,10)11/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAPDGVFRHECHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)